REACTION_SMILES
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[Br:1][c:2]1[c:3]2[n:4]([cH:5][c:6]([O:8][CH3:9])[cH:7]1)[n:10][cH:11][cH:12]2.[BrH:13].[C:16](=[O:17])([OH:18])[O-:19].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[Na+:15].[Na+:20].[OH-:14]>>[Br:1][c:2]1[c:3]2[n:4]([cH:5][c:6]([OH:8])[cH:7]1)[n:10][cH:11][cH:12]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)c2ccnn2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
|
product
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Smiles
|
Oc1cc(Br)c2ccnn2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |